5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole
CAS No.: 951625-87-9
Cat. No.: VC20135287
Molecular Formula: C9H8F2N2O
Molecular Weight: 198.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951625-87-9 |
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Molecular Formula | C9H8F2N2O |
Molecular Weight | 198.17 g/mol |
IUPAC Name | 6-(difluoromethoxy)-2-methyl-1H-benzimidazole |
Standard InChI | InChI=1S/C9H8F2N2O/c1-5-12-7-3-2-6(14-9(10)11)4-8(7)13-5/h2-4,9H,1H3,(H,12,13) |
Standard InChI Key | LARJEMHCOKVSNG-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)OC(F)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The core structure of 5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole consists of a benzimidazole scaffold—a fused bicyclic system comprising a benzene ring and an imidazole moiety. Key substituents include:
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A difluoromethoxy group (-OCFH) at the 5-position of the benzene ring, which enhances electron-withdrawing effects and metabolic stability.
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A methyl group (-CH) at the 2-position of the imidazole ring, influencing steric interactions and binding affinity .
The compound’s IUPAC name, 6-(difluoromethoxy)-2-methyl-1H-benzimidazole, reflects this substitution pattern. Its canonical SMILES string, CC1=NC2=C(N1)C=C(C=C2)OC(F)F, provides a machine-readable representation of its connectivity.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 198.17 g/mol | |
Density | Not reported | – |
Melting/Boiling Point | Not reported | – |
Purity | 98% (commercial samples) |
The absence of reported density and thermal properties underscores the need for further experimental characterization.
Spectral and Computational Data
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InChI Key: LARJEMHCOKVSNG-UHFFFAOYSA-N
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PubChem CID: 45934256
Quantum mechanical calculations predict moderate lipophilicity (), suggesting favorable membrane permeability. The difluoromethoxy group’s electronegativity may polarize the benzene ring, potentially enhancing interactions with biological targets.
Synthesis and Manufacturing
Challenges in Synthesis
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Regioselectivity: Ensuring proper orientation of the difluoromethoxy and methyl groups.
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Stability of Intermediates: The difluoromethoxy group’s sensitivity to hydrolysis necessitates anhydrous conditions.
Biological Activity and Mechanisms
Anticancer Properties
The methyl and difluoromethoxy groups may enhance interactions with oncogenic targets:
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Tyrosine Kinase Inhibition: Benzimidazoles often block ATP-binding pockets in kinases.
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DNA Topoisomerase Interference: Planar benzimidazole cores intercalate DNA, disrupting replication.
Table 2: Comparative Bioactivity of Benzimidazole Derivatives
Compound | Target | IC (nM) | Source |
---|---|---|---|
5-Difluoromethoxy-2-Methyl* | Hypothetical kinase | – | – |
Albendazole | β-Tubulin | 120 | |
Omeprazole | H+/K+ ATPase | 1,500 |
*Predicted based on structural analogs.
Supplier | Purity | Packaging | Price Range (USD) |
---|---|---|---|
ASDI Incorporated | 98% | 1g – 100g | $50 – $2,000 |
EvitaChem | 98% | 5g – 25g | $200 – $1,500 |
RR Scientific | 98% | 1g – 100g | $75 – $2,500 |
Prices vary with scale, reflecting synthesis costs and demand.
Research Applications
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Medicinal Chemistry: As a scaffold for developing kinase inhibitors or antimicrobial agents.
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Chemical Biology: Probing enzyme active sites via fluorine NMR or X-ray crystallography.
Future Directions and Challenges
Knowledge Gaps
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain unstudied.
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Toxicity: Preliminary cytotoxicity assays are needed to assess safety margins.
Synthetic Innovations
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Flow Chemistry: Continuous manufacturing could improve yield and reduce waste.
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Catalytic Asymmetric Synthesis: Introducing chirality for targeted drug design.
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